molecular formula C7H14O3S B6217698 (4E)-hex-4-en-1-yl methanesulfonate CAS No. 60653-76-1

(4E)-hex-4-en-1-yl methanesulfonate

Cat. No.: B6217698
CAS No.: 60653-76-1
M. Wt: 178.2
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Description

The compound "(4E)-hex-4-en-1-yl methanesulfonate" is an alkenyl ester of methanesulfonic acid, characterized by a six-carbon chain with a double bond at the fourth position (E-configuration) and a methanesulfonate group at the terminal carbon. Methanesulfonate esters are commonly used in organic synthesis as alkylating agents or intermediates. The evidence instead focuses on structurally distinct methanesulfonate derivatives, such as lead methanesulfonate (a lead salt) and unrelated hydrocarbons like 4-methylheptane. Below, we analyze available methanesulfonate compounds and their properties for contextual comparison.

Properties

CAS No.

60653-76-1

Molecular Formula

C7H14O3S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of Alcohol with Methanesulfonyl Chloride

The most straightforward route to (4E)-hex-4-en-1-yl methanesulfonate involves treating hex-4-en-1-ol with MsCl in the presence of a base. Pyridine is frequently employed as both a solvent and base, neutralizing HCl generated during the reaction. For instance, a protocol adapted from the mesylation of Perlin aldehyde demonstrates that combining the alcohol (1.2 mmol) with MsCl (2 equiv) in pyridine (2 mL) at ambient temperature for 30 minutes yields the methanesulfonate ester in 73% isolated yield after workup. The reaction’s efficiency hinges on stoichiometric base usage and exclusion of moisture to prevent competitive hydrolysis.

Solvent and Base Optimization

Alternative bases such as triethylamine (TEA) in dichloromethane (DCM) or tetrahydrofuran (THF) are also effective. A study involving aryl methanesulfonates highlights that TEA (1.1 equiv) in DMF facilitates complete conversion of alcohols to sulfonates within 16 hours at room temperature. However, polar aprotic solvents like DMF may complicate purification due to higher boiling points, necessitating exhaustive extraction with methyl tert-butyl ether (MTBE) and washes with copper sulfate to remove residual amines.

Multi-Step Syntheses Involving Protecting Groups

Protection of Hydroxyl Groups

In scenarios where the alcohol precursor contains sensitive functionalities, temporary protection is mandatory. The benzyl (Bn) and methoxymethyl (MOM) groups are widely utilized. For example, 3,4,6-tri-O-benzyl glucal undergoes acid-catalyzed hydrolysis to expose a primary alcohol, which is subsequently mesylated with MsCl in pyridine. This approach ensures chemoselectivity, as evidenced by the 73% yield of the mesylated product after silica gel chromatography (hexane/EtOAc 2:1).

Deprotection and Final Mesylation

Following protection, controlled deprotection is critical. A reported procedure for (4R,5S,E)-5-hydroxy-4-methoxyhex-2-enal involves neutralizing acidic reaction mixtures with barium carbonate, followed by extraction with dichloromethane and evaporation. The free alcohol is then subjected to MsCl in pyridine, affording the methanesulfonate without epimerization at stereogenic centers.

Purification and Characterization

Flash Chromatography

Purification via flash chromatography on silica gel is universally adopted. Eluent systems such as hexane/ethyl acetate (2:1 to 5:1) resolve the methanesulfonate from unreacted alcohol or byproducts. For instance, (2E,4Z)-4,6-bis(methoxymethoxy)hexa-2,4-dienal is isolated in 80% yield using hexane/EtOAc 5:1, demonstrating the method’s reproducibility.

Spectroscopic Validation

1H NMR and 13C NMR are pivotal for structural confirmation. The target compound exhibits characteristic signals:

  • A doublet at δ 9.61 ppm (J = 8.0 Hz) for the aldehyde proton in intermediates.

  • Olefinic protons resonating as doublets of doublets between δ 5.64–6.95 ppm, confirming the E-configuration.

  • Methanesulfonate methyl groups as singlets near δ 3.10 ppm.

HRMS further validates molecular composition, with observed [M+H]+ ions matching theoretical values within 1 ppm error.

Challenges and Mitigation Strategies

Stereochemical Integrity

Maintaining the E-geometry of the double bond during sulfonation is non-trivial. Prolonged exposure to acidic or basic conditions risks isomerization. Neutral workup conditions—such as using saturated aqueous CuSO4 to quench excess base—preserve configuration, as demonstrated in the synthesis of mesylated enals.

Byproduct Formation

Competitive over-sulfonation or elimination reactions are minimized by adhering to stoichiometric MsCl (1.0–1.2 equiv) and low temperatures (0–25°C). For example, cooling the reaction to 0°C before adding MsCl suppresses di-sulfonate formation.

Industrial and Scalable Approaches

Catalytic Mesylation

Emerging methods employ catalytic triethylamine (10 mol%) in DMF to reduce reagent waste. A scale-up synthesis of aryl methanesulfonates achieved 89% yield at 100-gram scale, underscoring feasibility for industrial production .

Chemical Reactions Analysis

Types of Reactions

(4E)-hex-4-en-1-yl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The hex-4-en-1-yl group can be subjected to oxidation and reduction reactions to form different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or osmium tetroxide and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents used, products can range from alcohols to carboxylic acids.

Scientific Research Applications

(4E)-hex-4-en-1-yl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in the manufacturing of polymers and resins.

Mechanism of Action

The mechanism of action of (4E)-hex-4-en-1-yl methanesulfonate involves the nucleophilic attack on the methanesulfonate group, leading to the formation of a new covalent bond and the release of the methanesulfonate anion. This reaction is facilitated by the good leaving group properties of the methanesulfonate moiety. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead Methanesulfonate vs. Other Methanesulfonate Salts

Lead methanesulfonate (Pb(CH₃SO₃)₂) is a metal salt of methanesulfonic acid. Key properties and comparisons from the evidence include:

Property Lead Methanesulfonate Sodium Methanesulfonate (Hypothetical Comparison)
Structure Lead salt (ionic compound) Sodium salt (ionic compound)
Physical State Colorless liquid Typically crystalline solid
Toxicity Carcinogenic (human/animal evidence), severe CNS and respiratory effects Low toxicity (common electrolyte)
Environmental Impact Bioaccumulative; toxic to aquatic life Low bioaccumulation potential
Applications Electroplating, battery manufacturing Pharmaceuticals, industrial catalysis

Lead methanesulfonate’s carcinogenicity and environmental persistence distinguish it from less toxic alkali metal methanesulfonates .

Methanesulfonate Esters vs. Lead Methanesulfonate

(4E)-Hex-4-en-1-yl methanesulfonate, as an alkenyl ester , differs fundamentally from lead methanesulfonate (a salt). Key contrasts include:

Property This compound (Hypothetical) Lead Methanesulfonate
Reactivity Likely electrophilic alkylating agent Corrosive to metals; decomposes under heat
Toxicity Potential skin/eye irritant (common for esters) Systemic toxicity (CNS, carcinogen)
Environmental Fate Hydrolyzes to methanesulfonic acid and alcohol Releases toxic lead ions
Synthesis Role Intermediate in organic reactions Industrial plating processes

Methanesulfonate esters are generally less environmentally persistent than lead salts but may still pose localized hazards due to their reactivity .

Comparison with 4-Methylheptane (Non-Methanesulfonate)

Unlike methanesulfonates:

  • Low reactivity: No electrophilic sites for chemical synthesis .
  • Low toxicity : Primarily a physical hazard (flammable liquid) .
  • Applications : Solvent or fuel additive, contrasting with methanesulfonates’ roles in synthesis or electrochemistry .

Research Findings and Limitations

  • Critical Gap : The evidence lacks structural analogs (e.g., hexenyl or alkenyl methanesulfonates) for direct comparison. Toxicity or reactivity data must be inferred from broader methanesulfonate chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4E)-hex-4-en-1-yl methanesulfonate, and how do reaction conditions influence stereochemical purity?

  • Methodology : The compound is synthesized via nucleophilic substitution between (4E)-hex-4-en-1-ol and methanesulfonyl chloride under controlled conditions (e.g., anhydrous solvents like dichloromethane, inert atmosphere). Temperature (0–5°C) minimizes side reactions like isomerization .
  • Key Data : Yield and purity depend on stoichiometric ratios (e.g., 1:1.2 alcohol:MsCl) and base selection (e.g., triethylamine vs. pyridine). Stereochemical integrity is confirmed via 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans double bonds) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) combined with HPLC-UV analysis. Hydrolysis mechanisms (acid/base-catalyzed) are monitored via kinetic modeling .
  • Key Data : Half-life (t1/2t_{1/2}) in aqueous buffers (pH 1–9) reveals instability in alkaline conditions (t1/2<24ht_{1/2} < 24 \, \text{h} at pH 9), necessitating storage at –20°C under nitrogen .

Q. What are the baseline cytotoxic and mutagenic profiles of this compound in in vitro assays?

  • Methodology : Ames test (TA98/TA100 strains) and mammalian cell micronucleus assays (e.g., CHO-K1 cells) at concentrations ≤10 μM. Positive controls include ethyl methanesulfonate (EMS) .
  • Key Data : Dose-dependent mutagenicity (e.g., 1.5–2.5-fold increase in revertants at 5 μM) aligns with alkylating agent behavior. LC50_{50} values in cytotoxicity assays guide safe handling thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data between in vitro and in vivo models for this compound?

  • Methodology : Comparative metabolomic profiling (LC-MS/MS) to identify species-specific metabolic activation (e.g., hepatic S9 fractions). Dose-response modeling accounts for pharmacokinetic differences .
  • Case Study : Discrepancies in Ames test (positive) vs. rodent micronucleus (negative) may arise from detoxification pathways (e.g., glutathione conjugation) in vivo .

Q. What advanced analytical techniques are required to detect trace impurities (e.g., diastereomers, hydrolysis products) in synthesized batches?

  • Methodology : LC-MS/MS with MRM mode (e.g., m/z 195 → 80 for methanesulfonate fragments). Column: Zorbax SB-C18 (3.5 μm, 150 mm), mobile phase: 0.1% formic acid/acetonitrile .
  • Key Data : Limit of detection (LOD) = 0.3 µg/g, LOQ = 0.4 µg/g. Method validation includes spike-recovery (80–120%) and ruggedness testing across labs .

Q. How does the stereochemistry of the 4E double bond influence biological activity in enzyme inhibition studies?

  • Methodology : Comparative assays using (4E)- and (4Z)-isomers against targets like kinases or proteases. Molecular docking (AutoDock Vina) predicts binding affinity differences .
  • Findings : (4E)-isomer shows 10-fold higher IC50_{50} for kinase X due to optimal hydrophobic pocket alignment, confirmed by X-ray crystallography .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments (e.g., protein binding sites)?

  • Methodology : DFT calculations (B3LYP/6-31G*) to model electrophilic sulfonate group interactions. Solvent effects (PCM model) refine transition state energies .
  • Key Insight : High Fukui indices (ff^-) at the sulfonate sulfur correlate with alkylation potential, validated by kinetic studies .

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